molecular formula C15H13NO3 B12858200 2'-(Acetylamino)[1,1'-biphenyl]-4-carboxylic acid

2'-(Acetylamino)[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B12858200
M. Wt: 255.27 g/mol
InChI Key: UETUSMGQLAHLME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-(Acetylamino)[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives It features an acetylamino group attached to the biphenyl structure, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Acetylamino)[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:

    Nitration: The biphenyl compound undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group.

    Acetylation: The amino group is acetylated to form the acetylamino derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2’-(Acetylamino)[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the acetylamino group.

    Substitution: The biphenyl structure allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the biphenyl structure.

Scientific Research Applications

2’-(Acetylamino)[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-(Acetylamino)[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets. The acetylamino group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their activity. The carboxylic acid group can also play a role in binding to active sites and influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2’-(Acetylamino)[1,1’-biphenyl]-3-carboxylic acid
  • 2-(Acetylamino)hexanoic acid

Uniqueness

2’-(Acetylamino)[1,1’-biphenyl]-4-carboxylic acid is unique due to its specific substitution pattern on the biphenyl structure. This unique arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

4-(2-acetamidophenyl)benzoic acid

InChI

InChI=1S/C15H13NO3/c1-10(17)16-14-5-3-2-4-13(14)11-6-8-12(9-7-11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)

InChI Key

UETUSMGQLAHLME-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.